

Technical Guide: Stability and Storage of 2,5-Dimethylphenylboronic Acid

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Compound of Interest

Compound Name: 2,5-Dimethylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the stability and recommended storage conditions for **2,5-dimethylphenylboronic acid**. A critical reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its stability is paramount for ensuring reaction reproducibility and purity of the final products. This document outlines the key factors influencing its stability, including the inherent equilibrium with its cyclic anhydride (boroxine), potential degradation pathways, and recommended handling and storage practices. Furthermore, it provides adaptable experimental protocols for assessing the stability of **2,5-dimethylphenylboronic acid** and related arylboronic acids.

Physicochemical Properties and Storage Recommendations

2,5-Dimethylphenylboronic acid is typically a white to slightly yellow or off-white crystalline powder.[1][2] General physicochemical and storage information compiled from various suppliers is summarized below.

Table 1: Physicochemical Properties and Recommended Storage Conditions for **2,5- Dimethylphenylboronic Acid**



Parameter	Value	References	
CAS Number	85199-06-0	[1][3][4]	
Molecular Formula	C ₈ H ₁₁ BO ₂	8H11BO2 [1][3]	
Molecular Weight	149.98 g/mol	[1][4]	
Appearance	White to slightly yellow crystalline powder/solid	[1][2][5]	
Melting Point	186-191 °C (lit.)	[3]	
Short-term Storage	Room Temperature (Ambient)	[1][2][6]	
Long-term Storage	Room Temperature, sealed in a dry, dark place. Some sources suggest refrigeration (2-8°C).	place. Some [3][6][7]	
Incompatibilities	Strong oxidizing agents, strong acids.	[7][8]	

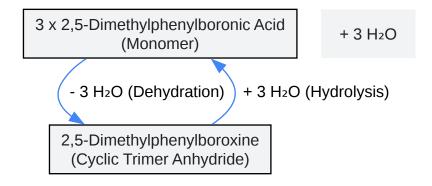
Core Stability Considerations and Degradation Pathways

The stability of **2,5-dimethylphenylboronic acid** is influenced by several factors, with the formation of its cyclic anhydride (boroxine) being the most prominent. Other potential degradation pathways include oxidation and protodeboronation.

Boronic Acid-Boroxine Equilibrium

Arylboronic acids, including **2,5-dimethylphenylboronic acid**, can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[9] This is a critical aspect of their chemistry as commercial batches of **2,5-dimethylphenylboronic acid** often contain varying amounts of this anhydride.[5][10] The equilibrium between the boronic acid and the boroxine is influenced by the presence of water, temperature, and the solvent.





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Caption: Reversible equilibrium between **2,5-dimethylphenylboronic acid** and its boroxine.

The presence of moisture will shift the equilibrium towards the monomeric boronic acid, while anhydrous conditions and elevated temperatures can favor the formation of the boroxine.[9] For applications where precise stoichiometry is crucial, it is important to be aware of this equilibrium.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol (2,5-dimethylphenol in this case). This degradation pathway can be initiated by atmospheric oxygen, peroxides present in solvents (e.g., aged ethers), or other oxidizing agents.[11] In the context of drug development, understanding this liability is crucial as the resulting phenolic impurity can have different pharmacological and toxicological profiles. A study on a peptide boronic acid derivative showed that the primary degradation pathway was oxidative, leading to the cleavage of the boronic acid group to yield an alcohol.[12]

Protodeboronation

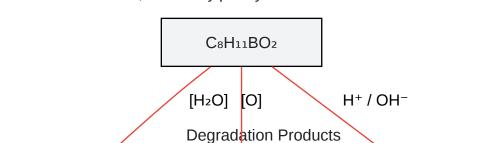
Protodeboronation is a degradation pathway where the carbon-boron bond is cleaved, and the boron atom is replaced by a hydrogen atom, yielding the corresponding arene (p-xylene from **2,5-dimethylphenylboronic acid**). This process is often catalyzed by acids or bases and can be accelerated by the presence of water and elevated temperatures.[11] While often considered a side reaction in cross-coupling chemistry, it represents a significant stability concern under certain conditions.

p-Xylene (Protodeboronation)



Boroxine

(Dehydration)



2,5-Dimethylphenol

(Oxidation)

2,5-Dimethylphenylboronic Acid

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Caption: Key degradation pathways for **2,5-dimethylphenylboronic acid**.

Experimental Protocols for Stability Assessment

The following are adaptable protocols for assessing the stability of **2,5-dimethylphenylboronic acid**. These methods should be validated for specific applications.

Protocol: Monitoring Boroxine Formation by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of the boronic acid to boroxine ratio.

Methodology:

- Sample Preparation: Accurately weigh approximately 10 mg of 2,5-dimethylphenylboronic acid into an NMR tube.
- Solvent Addition: Add 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cap the tube and gently agitate to dissolve the sample.
- Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum immediately after dissolution.



- Water Addition (Optional): To observe the hydrolysis of the boroxine back to the boronic acid, add a small, known amount of D₂O (e.g., 5-10 μ L) to the NMR tube, shake well, and reacquire the spectrum.
- Data Analysis: Compare the integrals of the aromatic protons of the boronic acid and the boroxine. The chemical shifts of the boroxine protons are typically slightly different from those of the monomeric acid. The disappearance of boroxine signals and the corresponding increase in boronic acid signals upon addition of D₂O confirms the equilibrium.

Protocol: Stability Indicating HPLC Method Development

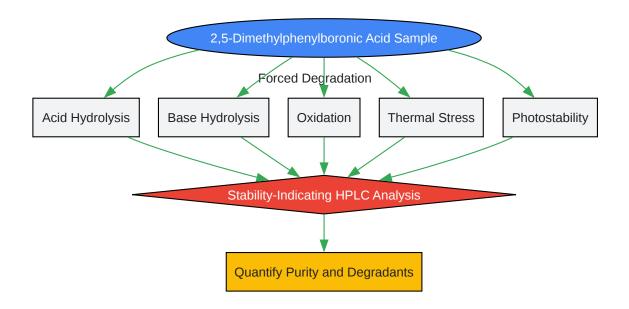
This protocol provides a framework for developing an HPLC method to quantify the purity of **2,5-dimethylphenylboronic acid** and detect its degradation products.

Methodology:

- Column and Mobile Phase Selection:
 - Column: A C18 reversed-phase column is a suitable starting point.
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress ionization and improve peak shape.
- Forced Degradation Studies:
 - Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C.
 - Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature.
 - Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
 - Thermal Stress: Expose a solid sample to elevated temperatures (e.g., 80°C).
 - Photostability: Expose a solution to UV light according to ICH Q1B guidelines.



- Method Optimization: Inject samples from the forced degradation studies and the unstressed compound. Optimize the HPLC gradient to achieve baseline separation between the parent peak of 2,5-dimethylphenylboronic acid and all degradation product peaks.
- Detection: Use a UV detector, monitoring at a wavelength where the parent compound and expected degradation products (e.g., 2,5-dimethylphenol) have significant absorbance (e.g., 220-280 nm).
- Quantification: The percentage of degradation can be calculated by comparing the peak area
 of the parent compound in the stressed sample to that in an unstressed control, or by the
 area normalization method if all degradation products are accounted for.



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Caption: General workflow for a forced degradation study.

Quantitative Stability Data for Analogous Arylboronic Acids

While specific quantitative stability data for **2,5-dimethylphenylboronic acid** is not readily available in the literature, data from closely related analogs can provide valuable insights.



Table 2: Stability Data for Selected Arylboronic Acids (for comparative purposes)

Compound	Condition	Observation/Data	Reference
3-Tolylboronic acid	High pH (Basic)	Accelerated protodeboronation	[11]
3-Tolylboronic acid	Strong Oxidizing Agents	Rapid oxidative degradation	[11]
Arylboronic acids (general)	Presence of H₂O	Facilitates protodeboronation, especially under basic conditions	[11]
Peptide boronic acid	H ₂ O ₂	Cleavage of boronic acid group to form an alcohol	[12]

Conclusion and Best Practices

2,5-Dimethylphenylboronic acid is a stable compound when stored under appropriate conditions. The primary stability concern is its equilibrium with the corresponding boroxine, which is influenced by water content. To ensure the integrity and reactivity of **2,5-dimethylphenylboronic acid**, the following best practices are recommended:

- Storage: Store in a tightly sealed container in a dry, dark place at room temperature. For long-term storage, refrigeration (2-8°C) can be considered to minimize any potential thermal degradation.
- Handling: Avoid exposure to moisture and air for extended periods. Use in a well-ventilated area, and avoid contact with strong oxidizing agents and strong acids.
- Analysis: For applications requiring high precision, it is advisable to characterize the material
 to determine the boronic acid to boroxine ratio, for example, by ¹H NMR.
- Reaction Setup: When used in reactions sensitive to water, ensure anhydrous conditions are maintained. When using solvents prone to peroxide formation (e.g., THF, diethyl ether), use



fresh, inhibitor-free solvents to prevent oxidative degradation.

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